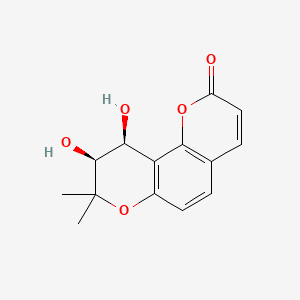

Khellactone, cis-(-)-

Description

Significance of Khellactone (B107364) Coumarins in Natural Product Chemistry

Khellactone coumarins are a class of natural compounds characterized by a pyrano ring fused to a coumarin (B35378) skeleton. nih.gov These angular-type pyranocoumarins are of considerable interest to chemists and pharmacologists due to their diverse and potent biological activities. nih.govsci-hub.se Found primarily in plants of the Peucedanum and Angelica species, these compounds have become ideal lead structures for drug development. nih.govbiosynth.com

The significance of khellactone coumarins, including cis-(-)-khellactone, lies in their wide range of pharmacological effects. Academic research has demonstrated their potential as antiviral, anti-inflammatory, anticancer, and anti-platelet aggregation agents. nih.govmdpi.com The specific stereochemistry of the khellactone molecule, particularly at the C-3′ and C-4′ positions, is crucial for its biological activity, making it a fascinating subject for synthetic and medicinal chemists. nih.gov

Historical Context of cis-(-)-Khellactone Research

The journey of cis-(-)-khellactone research is rooted in the broader exploration of coumarins from medicinal plants. biosynth.com Initially isolated from various plant sources, including those used in traditional medicine, khellactones quickly captured the attention of researchers. biosynth.comnih.govscispace.com Early studies focused on the isolation, structural elucidation, and initial biological screening of these compounds. scispace.com

A pivotal moment in the history of khellactone research was the discovery of their potent anti-HIV activity. acs.org This finding spurred a significant wave of research aimed at synthesizing and modifying khellactone derivatives to enhance their therapeutic potential. acs.orgscispace.com The synthesis of various isomers and derivatives allowed for detailed structure-activity relationship (SAR) studies, which revealed the critical role of the cis-configuration and specific substituents in determining biological efficacy. acs.org For instance, research highlighted that the (3′R,4′R) configuration was particularly important for anti-HIV activity. nih.govacs.org

Overview of Current Academic Research Trajectories for cis-(-)-Khellactone

Current academic research on cis-(-)-khellactone and its derivatives is multifaceted, exploring new therapeutic applications and refining synthetic methodologies. Key areas of investigation include:

Anticancer Research: A significant portion of current research is dedicated to exploring the anticancer properties of cis-(-)-khellactone derivatives. nih.govmdpi.comnih.gov Studies have shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines, including human liver, gastric, and colon carcinoma cells. nih.govmdpi.comresearchgate.net Research is ongoing to synthesize novel derivatives with improved cytotoxicity against cancer cells and to elucidate the underlying molecular mechanisms. nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Effects: Recent studies have highlighted the anti-inflammatory potential of cis-(-)-khellactone. nih.govmdpi.comnih.gov It has been shown to inhibit the production of pro-inflammatory cytokines and modulate macrophage function. nih.govmdpi.comnih.gov This has opened up avenues for investigating its use in treating inflammatory conditions like psoriasis. nih.gov

Enzyme Inhibition: Cis-(-)-khellactone is being investigated as an inhibitor of various enzymes. For example, it has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. nih.govmdpi.com It has also shown inhibitory effects against α-glucosidase, suggesting potential applications in managing blood sugar levels. doi.org

Synthetic Chemistry and SAR Studies: The development of efficient and stereoselective synthetic routes to cis-(-)-khellactone and its analogs remains a key focus. mdpi.comresearchgate.net Asymmetric synthesis techniques are being employed to produce optically pure enantiomers, which are crucial for detailed biological evaluation. mdpi.com These synthetic efforts are closely linked to ongoing structure-activity relationship studies to design more potent and selective compounds. acs.org

The following interactive table provides a summary of recent research findings on cis-(-)-khellactone and its derivatives.

| Research Focus | Key Findings | Investigated Cell Lines/Models |

| Anticancer Activity | Induction of apoptosis, inhibition of cell proliferation. nih.govresearchgate.netoncotarget.com | HEPG-2 (human liver carcinoma), SGC-7901 (human gastric carcinoma), LS174T (human colon carcinoma), MCF7 and MDA-MB-231 (breast cancer). nih.govmdpi.comoncotarget.com |

| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), modulation of macrophage function. nih.govmdpi.comnih.gov | RAW264.7 cells, imiquimod-induced psoriasis in mice. mdpi.comnih.gov |

| Anti-HIV Activity | Potent inhibition of HIV-1 replication, with activity dependent on specific stereochemistry and substituents. acs.orgscispace.com | H9 lymphocytes, CEM-SS cells. acs.orgscispace.com |

| Enzyme Inhibition | Competitive inhibitor of soluble epoxide hydrolase (sEH), inhibitor of α-glucosidase. nih.govmdpi.comdoi.org | In vitro enzyme assays. mdpi.comdoi.org |

This table can be filtered and sorted based on the research focus, key findings, or the models used in the studies, providing a dynamic overview of the current state of cis-(-)-khellactone research.

Structure

3D Structure

Properties

CAS No. |

54712-23-1 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

(9S,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |

InChI |

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1 |

InChI Key |

HKXQUNNSKMWIKJ-AAEUAGOBSA-N |

Isomeric SMILES |

CC1([C@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |

Origin of Product |

United States |

Ii. Isolation and Structural Elucidation of Cis Khellactone

Botanical Sources and Isolation Methodologies

The distribution of cis-(-)-khellactone is notable within the plant kingdom, particularly in the Apiaceae family, and has also been identified in fungal sources. The isolation processes typically involve solvent extraction followed by various chromatographic purification steps.

Extraction and Purification from Angelica Species

Cis-(-)-khellactone has been successfully isolated from several species of the genus Angelica. In a study on Angelica amurensis, the dried and freeze-dried rhizomes were extracted with methanol (B129727) at room temperature. nih.gov The resulting methanolic extract was then partitioned against chloroform (B151607) to yield a chloroform-soluble fraction from which cis-(-)-khellactone was isolated. nih.gov Similarly, a chloroform-soluble fraction from the roots of Angelica purpuraefolia was found to contain khellactone (B107364) as a major compound. nih.gov Research on the aerial parts of Angelica urumiensis also led to the isolation of cis-khellactone from a chloroform extract. chemfaces.com Other species like Angelica sinensis are also recognized as natural sources of this compound. chemfaces.com The general methodology involves initial extraction with an organic solvent, followed by purification, often utilizing chromatographic techniques to separate the compound from other phytochemicals. nih.govnih.govchemfaces.com

Isolation from Peucedanum Species

The genus Peucedanum is a well-documented source of khellactone coumarins, particularly those with the 3'S,4'S configuration, which corresponds to cis-(-)-khellactone. researchgate.netmdpi.com Species such as Peucedanum praeruptorum and Peucedanum japonicum are frequently cited as containing this compound. researchgate.netmdpi.comnih.gov The isolation from these plants typically involves extraction from the roots or other plant parts. For instance, compounds from P. praeruptorum and P. japonicum have been isolated for pharmacological studies. nih.gov High-performance counter-current chromatography (HPCCC) has been employed for the preparative separation and purification of coumarins, including cis-khellactone, from the fruits of Peucedanum alsaticum. researchgate.netnih.gov This technique allows for efficient separation of compounds from complex crude extracts. nih.gov

Identification in Other Plant Genera (e.g., Seseli, Phlojodicarpus)

Beyond Angelica and Peucedanum, cis-(-)-khellactone has been identified in other genera within the Apiaceae family. In Seseli gummiferum subsp. gummiferum, cis-khellactone was obtained from the stems. ljmu.ac.uk The genus Phlojodicarpus is another significant source. An ethanolic extract of the epigeal part of Phlojodicarpus sibiricus yielded a crystalline mixture of two cis-khellactone esters: suksdorfin (B1681180) and 3'-O-acetyl-4'-O-(2"-methylbutanoyl)-cis-khellactone. scispace.com Further investigation of P. sibiricus has led to the identification of numerous khellactone derivatives, including esters and glycosides, from its roots and herb. nih.govnih.gov Chromatographic analysis, specifically HPLC-DAD-ESI-QQQ-MS/MS, has been instrumental in profiling these derivatives. nih.govnih.gov

Isolation from Fungal Sources (e.g., Cordyceps)

Interestingly, the occurrence of khellactone is not limited to the plant kingdom. (+)-cis-Khellactone has been reported to be isolated from fungi of the genus Cordyceps. chemsrc.com While the stereochemistry is specified as (+), this finding points to the broader distribution of the khellactone scaffold in nature. The isolation of compounds from Cordyceps militaris often involves immersing the fruiting bodies in solvents like methanol, followed by purification steps such as column chromatography. nih.govmdpi.com Although cordycepin (B1669437) is the primary target in many of these studies, the presence of other bioactive compounds like khellactones is significant. chemsrc.comnih.gov

Advanced Spectroscopic Techniques for Structural Characterization

The definitive structural elucidation of cis-(-)-khellactone relies heavily on modern spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining its complex structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is indispensable for the structural characterization of natural products like cis-(-)-khellactone. core.ac.uk One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide fundamental information about the molecular framework. researchgate.net The ¹H-NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. researchgate.netnih.gov The ¹³C-NMR spectrum provides information on the number and type of carbon atoms present in the molecule. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the precise connectivity of atoms. nih.govcore.ac.uk For instance, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can confirm the cis relationship between protons H-3' and H-4' through the observation of a spatial correlation, a key feature for distinguishing it from its trans isomer. researchgate.net The absolute configuration (3'S,4'S) is often determined by comparing spectral data with known compounds or through advanced techniques like the modified Mosher's method applied to derivatives. nih.govmdpi.com The structural confirmation of newly synthesized khellactone derivatives is routinely achieved through a comprehensive analysis of their ¹H-NMR, ¹³C-NMR, and mass spectrometry data. researchgate.net

Below is a table summarizing representative ¹H-NMR spectral data for a 4-methyl-cis-khellactone derivative, illustrating the application of this technique.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3' | 5.31 | d | 4.79 |

| H-4' | 6.54 | d | 4.79 |

| H-5 | 7.49 | d | 8.85 |

| H-6 | 6.81 | d | 8.85 |

| H-3 | 6.10 | s | - |

| C-4-CH₃ | 2.37 | s | - |

| C-2'-CH₃ (a) | 1.41 | s | - |

| C-2'-CH₃ (b) | 1.43 | s | - |

| Data is for (3'S,4'S)-Di-O-(isobutyryl)-4-methyl-(-)-cis-khellactone in CDCl₃. nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of cis-(-)-khellactone, as well as for gaining insight into its structure through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are frequently employed in the analysis of khellactone derivatives. While a detailed mass spectrum for the parent cis-(-)-khellactone is not extensively published, the fragmentation patterns of related khellactone esters and the general behavior of coumarins provide a strong basis for its characterization.

In Electrospray Ionization (ESI) or other soft ionization methods, the protonated molecule [M+H]⁺ or adducts (e.g., [M+Na]⁺) would be expected as the parent ion. High-resolution mass spectrometry (HRMS) would provide the precise mass, allowing for the determination of its elemental formula, C₁₄H₁₄O₅.

Tandem mass spectrometry (MS/MS) studies on the coumarin (B35378) scaffold reveal characteristic fragmentation pathways. A notable fragmentation process for many coumarin compounds is the loss of a neutral carbon dioxide (CO₂) molecule. Further fragmentation would involve the cleavage of the dihydropyran ring.

| Technique | Application in Khellactone Analysis | Expected Observations for cis-(-)-Khellactone |

| High-Resolution Mass Spectrometry (HRMS) | Determination of precise mass and elemental formula. | Provides an exact mass measurement consistent with C₁₄H₁₄O₅. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation from complex mixtures and structural analysis via fragmentation. | Enables isolation and subsequent fragmentation to confirm identity. |

| Tandem Mass Spectrometry (MS/MS) | Induces fragmentation of the parent ion to elucidate structural components. | Characteristic loss of CO₂ (44 Da) from the coumarin lactone. Fragmentation of the diol side chain. |

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

UV-Vis and CD spectroscopy are used to investigate the electronic properties and chirality of cis-(-)-khellactone.

UV-Vis Spectroscopy: The UV-Vis spectrum of cis-(-)-khellactone is governed by its chromophore, the conjugated system of the benzopyran-2-one (coumarin) nucleus. This system gives rise to strong absorptions in the UV region due to π → π* electronic transitions. The exact absorption maxima (λmax) can be influenced by the solvent, but the spectrum is characteristic of the coumarin scaffold.

| Chromophore | Expected Electronic Transition | Approximate Wavelength Region |

| Benzopyran-2-one (Coumarin) | π → π* | 250-350 nm |

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, cis-(-)-khellactone interacts differently with left- and right-handed circularly polarized light, giving rise to a CD spectrum. This spectrum is a direct reflection of the molecule's absolute configuration. The differential absorption is reported as the Cotton effect, which can be positive or negative depending on the nature of the electronic transition and the stereochemistry. wikipedia.orglibretexts.org The CD spectrum of cis-(-)-khellactone is expected to show distinct Cotton effects corresponding to the electronic transitions of the coumarin chromophore, with the signs and magnitudes of these effects being unique to the (-)-enantiomer.

Confirmation of Absolute Configuration

The definitive assignment of the absolute configuration of cis-(-)-khellactone is crucial, as different enantiomers can possess distinct biological activities. The levorotatory nature, indicated by (-), corresponds to the (3'S, 4'S) configuration at the two stereogenic centers of the dihydropyran ring. researchgate.netresearchgate.net

Several methods are used to confirm the absolute stereochemistry of chiral natural products:

X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. nih.gov The diffraction pattern of X-rays passing through the crystal allows for the unambiguous determination of the spatial arrangement of every atom, thus confirming the absolute configuration.

Chiroptical Methods (CD and ORD): The experimental Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectrum can be compared to that of known reference compounds or with spectra predicted by quantum chemical calculations. nih.gov Advances in computational methods, such as time-dependent density functional theory (TDDFT), allow for the theoretical calculation of the CD spectrum for a proposed structure (e.g., 3'S, 4'S). A close match between the experimental and the calculated spectrum for one enantiomer provides strong evidence for that absolute configuration.

Asymmetric Synthesis: The synthesis of cis-khellactone starting from materials of known chirality can lead to a product with a defined absolute configuration. researchgate.net If the synthesized (3'S, 4'S)-khellactone exhibits a negative optical rotation, it confirms the relationship between the structure and the levorotatory property.

Through these methods, the scientific community has established that cis-(-)-khellactone possesses the (3'S, 4'S) absolute configuration. researchgate.netresearchgate.net

Iii. Chemical Synthesis and Derivatization of Cis Khellactone

Asymmetric Synthesis of cis-(-)-Khellactone Derivatives

The creation of cis-(-)-khellactone derivatives with specific stereochemistry is paramount, as the biological activity of these compounds is often dependent on their three-dimensional structure. researchgate.net Asymmetric synthesis provides a powerful tool to selectively produce the desired enantiomers.

A key step in the asymmetric synthesis of cis-(-)-khellactone derivatives is the introduction of the two adjacent chiral centers on the pyran ring. researchgate.net One of the most effective methods to achieve this is the osmium-catalyzed asymmetric dihydroxylation of a suitable alkene precursor, such as 4-methylseselin. researchgate.netmdpi.com This reaction, often employing Sharpless asymmetric dihydroxylation conditions, utilizes a chiral ligand to direct the stereochemical outcome of the diol formation. researchgate.netresearchgate.netelsevierpure.com

The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as (DHQ)2-PYR and (DHQD)2-PYR, which are derivatives of dihydroquinine and dihydroquinidine (B8771983) respectively, have been successfully used to synthesize (3'S,4'S)-(-)-cis-khellactone derivatives. researchgate.netnih.gov The reaction typically proceeds in the presence of a co-oxidant, like potassium ferricyanide, and a base, in a solvent system such as a t-butanol/water mixture. researchgate.net This methodology allows for the efficient and highly enantioselective synthesis of the desired cis-diol, which is the core of the khellactone (B107364) structure. researchgate.netnih.gov

Table 1: Key Reagents in Osmium-Catalyzed Asymmetric Dihydroxylation

| Reagent | Role |

|---|---|

| Osmium Tetroxide (OsO4) | Catalyst |

| Chiral Ligand (e.g., (DHQD)2-PYR) | Enantioselective control |

| Co-oxidant (e.g., K3[Fe(CN)6]) | Regenerates the catalyst |

| Base (e.g., K2CO3) | Reaction medium |

Achieving a high degree of stereochemical control is a primary objective in the synthesis of cis-(-)-khellactone derivatives. youtube.comnih.gov The osmium-catalyzed asymmetric dihydroxylation is highly diastereoselective, leading predominantly to the formation of the cis-diol. researchgate.net The enantiomeric excess (ee), a measure of the purity of the desired enantiomer, is influenced by factors such as the choice of chiral ligand, reaction temperature, and solvent. nih.govrsc.org By carefully optimizing these parameters, researchers can achieve high diastereomeric and enantiomeric excess, ensuring that the synthesized compounds have the correct absolute configuration for biological activity. nih.govtudelft.nl

The stereochemistry of the final products is typically confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. mdpi.comnih.gov The specific rotation of the compounds, measured using polarimetry, also provides evidence of their enantiomeric purity. nih.gov

Rational Design and Synthesis of cis-(-)-Khellactone Analogues

The rational design of cis-(-)-khellactone analogues is a key strategy for exploring the structure-activity relationships (SAR) of this class of compounds and for developing new therapeutic agents. nih.govnih.gov By systematically modifying different parts of the khellactone scaffold, researchers can investigate the impact of these changes on biological activity. mdpi.comnih.gov

Table 2: Examples of Coumarin (B35378) Ring Modifications in cis-(-)-Khellactone Analogues

| Position of Modification | Substituent |

|---|---|

| 4-position | Methoxy (B1213986) group nih.gov |

The hydroxyl groups at the C-3' and C-4' positions of the pyran ring are crucial for both the stereochemistry and the biological activity of cis-(-)-khellactone. mdpi.comnih.gov These positions are frequently functionalized to create a variety of esters and ethers. mdpi.comnih.gov The synthesis of these derivatives is typically achieved by reacting the cis-diol with various organic acids or acyl chlorides in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This approach has been used to synthesize a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives with different ester groups at the 3' and 4' positions. researchgate.netmdpi.com These modifications can significantly impact the lipophilicity, and ultimately the biological activity of the compounds. mdpi.com

Table 3: Examples of Functionalization at C-3' and C-4' of cis-(-)-Khellactone

| Functional Group | Reagents |

|---|---|

| Esters | Various organic acids, DCC, DMAP researchgate.net |

To efficiently explore the SAR of cis-(-)-khellactone derivatives, high-throughput synthesis methods are valuable. Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of analogues. mdpi.comnih.govmdpi.com In this approach, the khellactone scaffold or a precursor is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. mdpi.com This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be easily washed away. mdpi.comnih.gov While specific examples of solid-phase synthesis of khellactone libraries are not extensively detailed in the provided context, this strategy is a well-established method for creating diverse collections of compounds for biological screening. rsc.orgresearchgate.net

Structural Confirmation of Synthesized Analogues

The verification of the chemical structures of newly synthesized analogues of cis-(-)-khellactone is a critical step to ensure the intended molecules have been created. This process relies on a combination of modern spectroscopic techniques that provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry. The primary methods employed for the structural elucidation of these coumarin derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and occasionally X-ray crystallography for unambiguous stereochemical assignment. nih.govresearchgate.netresearchgate.net

Spectroscopic Analysis

The synthesized compounds, such as the series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, are routinely characterized using ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govresearchgate.net These methods provide complementary information that, when combined, allows for a comprehensive structural assignment.

¹H-NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how they are coupled to neighboring protons. For khellactone analogues, ¹H-NMR is used to confirm the presence of key structural motifs, such as the protons on the coumarin core, the methyl groups, and the protons on the dihydropyran ring. nih.gov The coupling constants (J values) between protons on the C-3' and C-4' positions of the khellactone ring are particularly important for confirming the cis stereochemistry. nih.gov

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): This method detects the carbon atoms in a molecule, providing information on the number of chemically distinct carbons and their electronic environments. It is used to confirm the carbon skeleton of the synthesized analogues, including the carbonyl carbon of the lactone, the carbons of the aromatic rings, and the chiral carbons of the dihydropyran moiety. nih.gov

MS (Mass Spectrometry): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental formula of the synthesized compound. nih.gov This technique confirms that the analogue has the correct molecular formula corresponding to the target structure.

Illustrative Spectroscopic Data

The structural confirmation of synthesized analogues is exemplified by the data obtained for a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives. nih.gov For instance, the structure of a specific dichlorinated aromatic ester derivative of 4-methyl-(3'S,4'S)-cis-khellactone was unequivocally confirmed by its spectroscopic data. nih.gov The key findings from its analysis are summarized in the tables below.

Table 1: ¹H-NMR Spectroscopic Data for a 4-methyl-(3'S,4'S)-cis-khellactone Analogue Spectra recorded in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 1.58 | s | - | 6H | 2 x C-2'-CH₃ |

| 2.40 | s | - | 3H | C-4-CH₃ |

| 5.69 | d | 4.95 | 1H | H-3' |

| 6.14 | s | - | 1H | H-3 |

| 6.90 | d | 8.88 | 1H | H-6 |

| 6.91 | d | 4.95 | 1H | H-4' |

| 7.29–7.40 | m | - | 4H | Ar-H |

| 7.57 | d | 8.88 | 1H | H-5 |

| 7.72 | d | 2.30 | 1H | Ar-H |

| 7.81 | d | 2.30 | 1H | Ar-H |

Data sourced from Molecules 2013, 18, 4158-4170. nih.gov

Table 2: ¹³C-NMR and MS Data for a 4-methyl-(3'S,4'S)-cis-khellactone Analogue Spectra recorded in CDCl₃

| Technique | Parameters and Findings |

|---|---|

| ¹³C-NMR | Chemical Shifts (δ) ppm: 18.73, 22.17, 25.70, 62.32, 72.32, 106.38, 112.28, 113.73, 114.12, 126.61, 130.61, 131.08, 131.27, 131.72, 131.75, 131.87, 131.92, 132.13, 132.34, 132.60, 132.82, 152.13, 153.45, 156.33, 159.44, 163.56, 163.87 |

| MS (ESI) | Molecular Formula: C₂₉H₂₀Cl₄O₇ Calculated MW: 622.28 g/mol Observed m/z: 642.0, 644.2 ([M+Na]⁺) |

Data sourced from Molecules 2013, 18, 4158-4170. nih.gov

X-ray Crystallography

For a definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry, X-ray crystallography is the most powerful technique available. nih.gov This method involves diffracting X-rays through a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom in the molecule, providing incontrovertible proof of its structure and configuration. nih.govnih.gov While it is the gold standard for structural confirmation, its application depends on the ability to grow suitable crystals of the synthesized analogue, which can often be a challenging and rate-limiting step. nih.gov

Iv. Biosynthetic Pathways and Metabolic Origins of Cis Khellactone

Proposed Biosynthetic Routes to the Khellactone (B107364) Core Structure

The journey to the khellactone core begins with the amino acid L-phenylalanine. Through the phenylpropanoid pathway, L-phenylalanine is converted into p-coumaric acid, which serves as a critical branch-point intermediate. frontiersin.org This acid is then hydroxylated and undergoes lactonization to form the simple coumarin (B35378), umbelliferone (B1683723), which is the direct precursor to a wide variety of furanocoumarins and pyranocoumarins. mdpi.comresearchgate.net

The structural divergence between linear and angular pyranocoumarins is determined at the next key step: the position of prenylation on the umbelliferone ring. For the formation of angular pyranocoumarins, including cis-(-)-khellactone, a prenyl group (specifically, a dimethylallyl pyrophosphate) is attached to the C-8 position of umbelliferone. mdpi.comresearchgate.net This reaction yields the crucial intermediate, osthenol (B192027). mdpi.comresearchgate.net

Following the formation of osthenol, the pathway proceeds towards the formation of the pyran ring. This is believed to involve a series of oxidation and cyclization reactions catalyzed by cytochrome P450 monooxygenases. researchgate.netnih.gov The prenyl side chain of osthenol is modified, likely through epoxidation and subsequent intramolecular cyclization, to form the dihydropyran ring fused at the C-7 and C-8 positions, resulting in a key intermediate such as seselin. The final step in forming the cis-(-)-khellactone core is the dihydroxylation of the double bond within the pyran ring of a seselin-like precursor, which establishes the characteristic cis-diol group at the 3' and 4' positions.

Enzymatic Steps and Precursor Involvement in Biosynthesis

The biosynthesis of the cis-(-)-khellactone core is governed by a sequence of specific enzymes that catalyze each transformation from the primary precursor to the final structure. The key enzymes and the precursors they act upon have been largely identified through studies in plants known to produce these compounds, such as Peucedanum praeruptorum. frontiersin.orgresearchgate.net

| Precursor | Enzyme | Product | Description |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid | Deamination of L-phenylalanine to initiate the phenylpropanoid pathway. mdpi.com |

| trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid | Hydroxylation of the phenyl ring. mdpi.com |

| p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA | Activation of p-coumaric acid for subsequent reactions. researchgate.net |

| p-Coumaroyl-CoA | p-Coumaroyl CoA 2′-hydroxylase (C2′H) | 2,4-dihydroxy-cinnamoyl-CoA | Ortho-hydroxylation, a critical step for lactone ring formation. frontiersin.orgnih.gov |

| 2,4-dihydroxy-cinnamoyl-CoA | (Spontaneous) | Umbelliferone | Intramolecular cyclization (lactonization) to form the coumarin core. mdpi.com |

| Umbelliferone | Umbelliferone 8-prenyltransferase (U-8-P) | Osthenol | Prenylation at the C-8 position, directing biosynthesis towards angular pyranocoumarins. nih.govresearchgate.net |

| Osthenol | Cytochrome P450 Monooxygenases (CYPs) | Seselin (intermediate) | Cyclization of the prenyl group to form the pyran ring. researchgate.netnih.gov |

| Seselin | Cytochrome P450 Monooxygenases (CYPs) | cis-(-)-Khellactone | Dihydroxylation of the pyran ring's double bond to form the cis-diol. |

Glycosylation and Esterification Pathways of Khellactones

Once the core cis-(-)-khellactone structure is synthesized, it can undergo further modification, primarily through esterification, to produce a variety of natural derivatives. These modifications are crucial as they contribute to the diversity and biological activities of pyranocoumarins found in plants.

Esterification is the most prominent modification pathway for cis-(-)-khellactone. In species like Peucedanum praeruptorum, the hydroxyl groups at the C-3' and C-4' positions of the khellactone core are esterified with various organic acids. cabidigitallibrary.org This process leads to the formation of well-known diesters, such as praeruptorin A, praeruptorin B, and praeruptorin E. frontiersin.orgcabidigitallibrary.org For instance, praeruptorin A is the 3'-angeloyl-4'-isovaleryl ester of cis-khellactone. The hydrolysis of these praeruptorins yields the parent compound, (-)-cis-khellactone, confirming their metabolic relationship. nih.gov This esterification is catalyzed by specific acyltransferases that transfer acyl groups from donors like acyl-CoAs to the hydroxyl moieties of the khellactone.

| Parent Compound | Common Ester Substituents | Resulting Compound (Example) |

| cis-(-)-Khellactone | Angelic acid | Praeruptorin A (with Isovaleric acid) |

| cis-(-)-Khellactone | Isovaleric acid | Praeruptorin A (with Angelic acid) |

| cis-(-)-Khellactone | Tiglic acid | Praeruptorin B (with Acetic acid) |

| cis-(-)-Khellactone | Acetic acid | Praeruptorin B (with Tiglic acid) |

| cis-(-)-Khellactone | Decanoic acid | (+)-4'-Decanoyl-cis-khellactone nih.gov |

While esterification is a well-documented modification, direct evidence for the glycosylation of the cis-(-)-khellactone molecule itself is not prominent in scientific literature. Glycosylation, the attachment of sugar moieties, is a common modification pathway for many other classes of coumarins, often occurring at the C-7 hydroxyl group of the coumarin nucleus to enhance water solubility and alter bioactivity. researchgate.netnih.gov However, for angular pyranocoumarins like khellactone, esterification of the diol on the pyran ring appears to be the primary route of structural diversification.

V. Pharmacological Activities and Molecular Mechanisms of Cis Khellactone and Its Derivatives in Vitro and Preclinical Studies

Anti-Cancer Activity and Cellular Responses

Inhibition of Cancer Cell Growth and Proliferation

Cis-(-)-khellactone and its synthetic derivatives have demonstrated significant cytotoxic activities against a variety of human cancer cell lines in vitro. The anti-proliferative effects are often evaluated using MTT assays, which measure the metabolic activity of cells as an indicator of their viability.

Several studies have focused on synthesizing novel derivatives of (3′S,4′S)-(−)-cis-khellactone to enhance their anti-tumor potential. nih.gov For instance, a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives were tested against human liver carcinoma (HEPG-2), human gastric carcinoma (SGC-7901), and human colon carcinoma (LS174T) cell lines. mdpi.comresearchgate.net Among these, certain compounds exhibited potent inhibitory activity. mdpi.com Compound 3a , which features a tigloyl group, was particularly effective, showing strong cytotoxicity with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 8.51 to 29.65 μM across the tested cell lines. mdpi.comresearchgate.net

Similarly, another study on 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactones revealed potent cytotoxicity. nih.gov One of the most active compounds, 12e (3′S,4′S-di-O-(4-nitrobenzoyl)-4-methoxy-(−)-cis-khellactone), displayed IC₅₀ values between 6.1 and 9.2 μM against HEPG-2, SGC-7901, and LS174T cells. nih.gov

Furthermore, natural khellactone (B107364) derivatives isolated from Angelica purpuraefolia, namely (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone, were shown to suppress the growth and proliferation of multiple human breast cancer cell lines (MDA-MB-231, MCF-7, HS578T, and T47D) and cervical cancer cell lines (HeLa, SiHa, and C33A). nih.gov These compounds were effective at relatively low concentrations (<10 μg/ml), where they induced cell cycle arrest in the S/G2 phase. nih.gov

Table 1: Cytotoxic Activity (IC₅₀ in μM) of Selected cis-(-)-Khellactone Derivatives

| Compound | Derivative Type | HEPG-2 (Liver) | SGC-7901 (Gastric) | LS174T (Colon) | Reference |

|---|---|---|---|---|---|

| 3a | 4-methyl-(3'S,4'S)-ditigloyl | 8.51 ± 3.03 | 29.65 ± 6.12 | 19.14 ± 3.68 | researchgate.net |

| 3c | 4-methyl-(3'S,4'S)-diangeloyl | 15.62 ± 4.15 | 29.36 ± 6.55 | 20.16 ± 4.79 | researchgate.net |

| 12e | 4-methoxy-(3'S,4'S)-di-(4-nitrobenzoyl) | 6.1 ± 1.25 | 9.2 ± 1.57 | 7.5 ± 1.34 | nih.gov |

| (+)-4'-decanoyl-cis-khellactone | Natural Ester | Effective <10 µg/ml in MDA-MB-231 | Not Tested | Not Tested | nih.gov |

| (+)-3'-decanoyl-cis-khellactone | Natural Ester | Effective <10 µg/ml in MDA-MB-231 | Not Tested | Not Tested | nih.gov |

Induction of Programmed Cell Death Pathways

The primary mechanism behind the anti-cancer activity of cis-khellactone and its derivatives is the induction of programmed cell death (PCD). Research has confirmed that cis-khellactone can trigger multiple PCD pathways, including apoptosis, autophagy-mediated cell death, and necrosis/necroptosis, in various cancer cells. researchgate.net This multi-faceted approach to inducing cell death makes it a compound of significant interest in oncology research.

Apoptosis, or Type I programmed cell death, is a well-documented outcome of treating cancer cells with cis-khellactone derivatives. nih.govresearchgate.net The induction of apoptosis is often caspase-dependent and can proceed through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov

A detailed investigation into the mechanisms of compound 12e in HEPG-2 cells revealed that it induces apoptosis primarily through the mitochondria-mediated intrinsic pathway. nih.gov Key molecular events observed include:

Dissipation of Mitochondrial Membrane Potential (MMP): Treatment with the compound led to a noticeable loss of MMP, a critical early event in the intrinsic apoptotic cascade. nih.gov

Activation of Caspases: The dissipation of MMP was followed by the activation of initiator caspase-9 and executioner caspase-3. nih.gov

Morphological Changes: Apoptotic characteristics were confirmed by morphological observations and through Annexin V/propidium iodide (PI) double staining, which identifies cells in the early and late stages of apoptosis. nih.gov

Similarly, (+)-4'-decanoyl-cis-khellactone was found to induce a time-dependent increase in apoptotic cells at concentrations higher than 50 μg/ml. nih.gov Western blot analysis showed that this derivative activates both the extrinsic and intrinsic apoptotic pathways, whereas (+)-3'-decanoyl-cis-khellactone appears to utilize only the intrinsic pathway. nih.gov The cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis, has also been observed in cells treated with cis-khellactone. researchgate.net

In addition to apoptosis, cis-khellactone can induce autophagy, or Type II programmed cell death. researchgate.net Autophagy is a cellular process involving the degradation of cellular components through lysosomes. While it can sometimes promote cell survival, excessive autophagy can lead to cell death.

Studies on MCF7 and MDA-MB-231 breast cancer cells treated with cis-khellactone showed an upregulation of autophagy markers. researchgate.net Western blot analysis confirmed changes in the levels of key autophagy-related proteins, such as microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1, indicating the activation of the autophagic process. researchgate.net In other contexts, cis-khellactone has been shown to suppress pro-inflammatory macrophages by promoting autophagy. researchgate.net This was confirmed in experiments where blocking autophagy by silencing essential genes like Beclin1 or Atg7 negated the compound's effects. researchgate.net

Cis-khellactone has also been found to induce a third form of cell death resembling necrosis or its programmed counterpart, necroptosis. researchgate.net This pathway is distinct from apoptosis and is typically characterized by cell swelling and lysis. The induction of necrosis/necroptosis by cis-khellactone was evaluated in MCF7 and MDA-MB-231 cells by monitoring the levels of Cyclophilin A (CypA), a protein implicated in necrotic cell death pathways. researchgate.net This finding highlights the compound's ability to engage multiple, distinct cell death mechanisms to eliminate cancer cells. researchgate.net

Table 2: Summary of Molecular Mechanisms of Programmed Cell Death

| Pathway | Key Molecular Events / Markers | Reference |

|---|---|---|

| Apoptosis (Intrinsic) | Dissipation of MMP, Activation of Caspase-9, Activation of Caspase-3, PARP Cleavage | nih.govnih.govresearchgate.net |

| Apoptosis (Extrinsic) | Utilized by (+)-4'-decanoyl-cis-khellactone | nih.gov |

| Autophagy | Changes in LC3 and p62 levels | researchgate.net |

| Necrosis/Necroptosis | Changes in Cyclophilin A (CypA) levels | researchgate.net |

Modulation of Intracellular Redox Homeostasis (e.g., Reactive Oxygen Species Generation)

Cancer cells often exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells due to increased metabolic rates and mitochondrial dysfunction. nih.gov This elevated oxidative stress can make them more vulnerable to agents that further increase ROS levels, pushing them past a threshold that triggers cell death. scispace.com While many natural compounds exert their anti-cancer effects by modulating intracellular ROS, the direct role of cis-(-)-khellactone and its derivatives in generating ROS within cancer cells is an area that requires more specific investigation. The primary anti-cancer mechanisms that have been elucidated for this compound class focus on the direct activation of programmed cell death pathways. nih.govnih.govresearchgate.net

Impact on Mitochondrial Dynamics and Function (e.g., Mitochondrial Membrane Potential Dissipation)

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. nih.gov This process, known as mitochondrial dynamics, is crucial for a variety of cellular functions, including energy production, quality control, and the regulation of programmed cell death (apoptosis). nih.govmdpi.com In many cancer cells, the balance of mitochondrial dynamics is altered to support rapid proliferation and survival. While cis-(-)-Khellactone has been shown to induce various forms of programmed cell death, specific studies detailing its direct impact on mitochondrial dynamics, such as the dissipation of mitochondrial membrane potential, are not extensively documented in the available literature. Research into how cis-(-)-Khellactone may modulate the proteins that govern mitochondrial fusion (Mitofusins 1 and 2, OPA-1) and fission (Drp1) could provide deeper insights into its anticancer mechanisms. mdpi.com

Inhibition of Cancer Cell Migration

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. mdpi.comdtic.mil Preclinical studies have demonstrated that cis-(-)-Khellactone can inhibit the migration of breast cancer cells. In a conventional wound healing assay, treatment with cis-(-)-Khellactone was found to impede the movement of both MCF7 and MDA-MB-231 breast cancer cells. researchgate.net This anti-migratory effect suggests that cis-(-)-Khellactone may interfere with key cellular processes that govern cell motility, such as cytoskeletal rearrangement and the formation of focal adhesions, which are critical targets in cancer therapy. mdpi.comresearchgate.net

In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines

Cis-(-)-Khellactone and its synthetic derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The compound's anticancer effect was initially evaluated in MCF7 and MDA-MB-231 breast cancer cell lines, where it was shown to suppress cell growth and proliferation. researchgate.net Further studies on a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives confirmed their potent inhibitory activity against several human cancer cell lines. nih.gov

One derivative, compound 3a, which features a tigloyl group, exhibited particularly strong cytotoxicity. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight the potential of these compounds as antitumor agents. nih.govnih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of a 4-methyl-(3'S,4'S)-cis-khellactone Derivative (Compound 3a)

| Cancer Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| HEPG-2 | Human Liver Carcinoma | 8.51 |

| SGC-7901 | Human Gastric Carcinoma | 29.65 |

| LS174T | Human Colon Carcinoma | 11.32 |

Anti-Inflammatory Activity and Immunomodulatory Effects

Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in inflammation by degrading anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govspannetwork.org The inhibition of sEH is therefore a promising therapeutic strategy for managing inflammatory diseases. escholarship.orgnih.gov Research has identified cis-(-)-khellactone, isolated from the roots of Peucedanum japonicum, as an inhibitor of sEH, with a reported IC₅₀ value of 3.1 ± 2.5 µM. nih.gov This inhibitory action contributes to its observed anti-inflammatory properties. nih.govresearchgate.net

Enzyme kinetic studies have been employed to understand the mechanism by which cis-(-)-khellactone inhibits sEH. nih.gov The results indicate that it functions as a competitive inhibitor. nih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. nih.gov This mode of action is reversible, and its effect can be overcome by increasing the substrate concentration. nih.gov The inhibition constant (Kᵢ), which measures the affinity of the inhibitor for the enzyme, was determined to be 3.5 µM for cis-(-)-khellactone. nih.gov A lower Kᵢ value signifies a higher binding affinity. biokin.com

To visualize and understand the interaction between cis-(-)-khellactone and the sEH enzyme at a molecular level, computational methods such as molecular docking and molecular dynamics simulations have been utilized. nih.govmdpi.comchemmethod.com Molecular docking studies predicted the binding pose of (−)cis-khellactone within the catalytic site of sEH, yielding a favorable AutoDock score of −7.01 kcal/mol. nih.gov

Molecular dynamics simulations provided further detail on the stability of the enzyme-inhibitor complex. nih.govresearchgate.net These simulations revealed that the binding of cis-(-)-khellactone to the sEH active site is largely dependent on its interaction with the Trp336–Gln384 loop, rather than the catalytic triad (B1167595) residues (Asp333, Asp495, and His523) that typically interact with the natural substrate. nih.gov This finding is crucial for the rational design of more potent sEH inhibitors based on the khellactone chemical scaffold. nih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., NO, iNOS, IL-1β, IL-4, IL-6, IL-23, TNF-α)

Cis-(-)-khellactone and its derivatives have demonstrated significant anti-inflammatory properties by regulating the production of various pro-inflammatory cytokines. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have shown that cis-khellactone can inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-4 (IL-4). nih.govnih.gov This inhibitory effect on NO and iNOS is crucial as excessive NO production is a hallmark of inflammatory conditions. nih.govnih.gov Further studies have revealed that cis-khellactone also downregulates the expression of IL-23, tumor necrosis factor-alpha (TNF-α), IL-1β, and interleukin-6 (IL-6) in psoriatic skin models. sci-hub.ruresearchgate.net

A derivative, disenecionyl cis-khellactone (DK), has also been shown to reduce the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 cells. nih.gov The mechanism behind this involves the downregulation of iNOS and cyclooxygenase-2 (COX-2) expression. nih.gov

The inhibitory effects of cis-khellactone on pro-inflammatory markers are summarized in the table below.

| Compound | Cell Line | Stimulant | Inhibited Cytokines/Mediators | IC50 Values |

| cis-(-)-Khellactone | RAW264.7 | LPS | NO, iNOS, IL-1β, IL-4 | Not specified |

| cis-(-)-Khellactone | Psoriatic Skin Model | Imiquimod | IL-23, TNF-α, IL-1β, IL-6 | Not applicable |

| Disenecionyl cis-khellactone | RAW264.7 | LPS | NO, iNOS, TNF-α, IL-1β, IL-6 | Not specified |

Modulation of Macrophage Function and Phenotype via Autophagy Promotion

Cis-(-)-khellactone has been found to selectively modulate macrophage function and phenotype, key components of the innate immune system, by promoting autophagy. sci-hub.ruresearchgate.net Macrophages can polarize into different phenotypes, with the M1 phenotype being pro-inflammatory and the M2 phenotype associated with anti-inflammatory and tissue repair functions. Research has shown that cis-khellactone can suppress the pro-inflammatory M1 phenotype of macrophages. sci-hub.ruresearchgate.net

This modulation is mechanistically linked to the induction of autophagy, a cellular process for degrading and recycling cellular components. sci-hub.ruresearchgate.net Studies have demonstrated that the anti-inflammatory effect of cis-khellactone on macrophages is dependent on this process. When autophagy is blocked, for instance by silencing the expression of essential autophagy-related genes like Beclin1 or Atg7, the ability of cis-khellactone to suppress the pro-inflammatory macrophage phenotype is nullified. sci-hub.ruresearchgate.net This indicates that the promotion of autophagy is a critical mechanism through which cis-khellactone exerts its immunomodulatory effects on macrophages.

NF-κB Signaling Pathway Modulation

The anti-inflammatory effects of cis-(-)-khellactone and its derivatives are significantly mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Studies have shown that disenecionyl cis-khellactone effectively downregulates the expression of iNOS and COX-2 by inhibiting the activation of NF-κB. nih.gov This inhibition involves preventing the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit. nih.gov In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate gene transcription. Disenecionyl cis-khellactone has been observed to significantly reduce the LPS-induced phosphorylation of NF-κB, thereby keeping it in the cytoplasm and preventing the transcription of pro-inflammatory genes. nih.gov

Similarly, cis-khellactone has been shown to significantly decrease the activation of the NF-κB p65 subunit in macrophages within inflamed tissues. sci-hub.ruresearchgate.net By inhibiting the NF-κB signaling pathway, cis-khellactone and its derivatives can effectively suppress the production of a wide range of pro-inflammatory mediators.

Anti-HIV Activity and Antiviral Mechanisms

Inhibition of HIV-1 Replication in Lymphocytes

Derivatives of (+)-cis-khellactone have emerged as a potent class of anti-HIV agents. The lead compound, 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK), and its analogues have demonstrated remarkable efficacy in inhibiting the replication of HIV-1 in acutely infected H9 lymphocytes. nih.govnih.gov

Numerous structural modifications of the DCK molecule have been synthesized and evaluated to establish structure-activity relationships. For instance, the introduction of a methyl group at the 4-position of the coumarin (B35378) ring, as in 4-methyl-DCK, significantly enhances anti-HIV potency. unc.edu Further modifications, such as the synthesis of 3-hydroxymethyl-4-methyl-DCK and 3-bromomethyl-4-methyl-DCK, have also yielded compounds with significant anti-HIV activity. nih.gov One of the most potent compounds in this series is 5-Methoxy-4-methyl DCK, which exhibits an exceptionally low EC50 value and a high therapeutic index. nih.gov

The table below summarizes the anti-HIV-1 activity of selected DCK derivatives in H9 lymphocytes.

| Compound | EC50 (µM) | Therapeutic Index (TI) |

| DCK | 0.049 | 328 |

| 4-Methyl-DCK | 0.0059 | 6660 |

| 3-Hydroxymethyl-4-methyl-DCK | 0.004 | >3750 |

| 3-Bromomethyl-4-methyl-DCK | 0.00011 | 189,600 |

| 5-Methoxy-4-methyl DCK | 0.00000721 | >2,080,000 |

| 4-Methyl-DCK lactam | 0.00024 | 119,333 |

Interference with Viral DNA Synthesis (e.g., Double-Stranded Viral DNA Production)

The mechanism of anti-HIV action for DCK derivatives involves a unique interference with the viral DNA synthesis process. Studies on the mechanism of action of 3-hydroxymethyl-4-methyl-DCK suggest that it inhibits the production of double-stranded viral DNA from the single-stranded DNA intermediate during the reverse transcription process. nih.gov This is a distinct mechanism compared to many other reverse transcriptase inhibitors that block the initial synthesis of single-stranded DNA from the viral RNA template. By targeting a later stage in the reverse transcription process, these compounds present a novel approach to inhibiting HIV replication.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Properties

The unique mechanism of action of DCK derivatives strongly suggests that they function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a class of antiretroviral drugs that bind to a site on the reverse transcriptase enzyme distinct from the active site, known as the NNRTI binding pocket. This binding allosterically inhibits the enzyme's function.

Evidence for DCK derivatives acting as NNRTIs comes from resistance studies. It has been shown that a single amino acid mutation, E138K, in the HIV-1 reverse transcriptase is sufficient to confer resistance to DCK. unc.edu This specific mutation is located within the NNRTI binding pocket, providing strong evidence that DCK and its analogues bind to this site to exert their inhibitory effect. Further research indicates that DCK specifically inhibits the DNA-dependent DNA polymerase activity of HIV-1 reverse transcriptase, while not significantly affecting the RNA-dependent DNA polymerase activity when using certain templates. unc.edu This unique inhibitory profile distinguishes DCK from many other NNRTIs and highlights its potential for development as a novel anti-HIV therapeutic.

Antiplasmodial Activity

Certain derivatives of khellactone have demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has focused on identifying specific compounds with potent growth inhibitory effects on chloroquine-sensitive strains of the parasite.

Two natural khellactone derivatives, (+)-4'-Decanoyl-cis-khellactone and (+)-3'-Decanoyl-cis-khellactone, isolated from the rhizomes of Angelica purpuraefolia, were evaluated for their antiplasmodial properties. nih.govresearchgate.net Using a parasite lactate (B86563) dehydrogenase assay, both compounds showed significant inhibitory activity. nih.govresearchgate.net Specifically, (+)-4'-Decanoyl-cis-khellactone exhibited an IC₅₀ value of 1.5 µM, while (+)-3'-Decanoyl-cis-khellactone had an IC₅₀ value of 2.4 µM against a chloroquine-sensitive D10 strain of P. falciparum. nih.govresearchgate.netmdpi.com Importantly, these compounds did not show significant cytotoxicity against the SK-OV-3 cancer cell line, with IC₅₀ values greater than 100 µM, suggesting a degree of selectivity for the parasite. nih.govresearchgate.net

| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (+)-4'-Decanoyl-cis-khellactone | Chloroquine-sensitive (D10) | 1.5 | nih.govresearchgate.netmdpi.com |

| (+)-3'-Decanoyl-cis-khellactone | Chloroquine-sensitive (D10) | 2.4 | nih.govresearchgate.netmdpi.com |

Antifungal Activity

A derivative of cis-khellactone, disenecioyl-cis-khellactone (DK), has been identified as a potent antifungal agent, particularly against Botrytis cinerea, the fungus that causes grey mould disease in many crops. nih.gov Studies have elucidated its mechanism of action, which involves the disruption of the calcium ion/calcineurin (Ca²⁺/CN) signaling pathway. nih.gov

The primary target of disenecioyl-cis-khellactone within the signaling pathway has been identified as calcineurin A (cnA), the catalytic subunit of the calcineurin protein. nih.gov Studies have demonstrated that disenecioyl-cis-khellactone directly binds to cnA. nih.gov The significance of this interaction is highlighted by experiments using a mutant strain of B. cinerea lacking the cnA gene (△bccnA). This mutant strain showed a significant decrease in sensitivity to disenecioyl-cis-khellactone compared to the wild-type strain, confirming that cnA is a key molecular target for the compound's antifungal action. nih.gov

The interaction of disenecioyl-cis-khellactone with calcineurin A leads to downstream effects on gene expression. Specifically, treatment with the compound was shown to up-regulate the expression of the PMC1 and PMR1 genes in B. cinerea. nih.gov These genes encode for calcium transporters that are critical for maintaining calcium homeostasis within the fungal cell. The up-regulation of these Ca²⁺/CN-dependent target genes is a direct consequence of the interaction between disenecioyl-cis-khellactone and cnA, further illustrating the compound's mechanism of disrupting the fungal calcium signaling pathway. nih.gov

Modulation of Multidrug Resistance (MDR)

Khellactone coumarins have been noted for their ability to inhibit P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells. nih.govmdpi.com P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapy drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.gov

A specific derivative, (±)-3',4'-di-O-dicynnamoyl-cis-khellactone, has been reported to act as a noncompetitive inhibitor of P-gp. nih.gov This compound effectively inhibits the P-gp-mediated efflux of the chemotherapeutic drug doxorubicin. The mechanism of inhibition involves two key actions: altering the conformation of the P-gp molecule and inhibiting its ATPase activity. nih.gov The energy required for P-gp to pump drugs out of the cell is derived from ATP hydrolysis, and by inhibiting this ATPase activity, the derivative effectively shuts down the efflux pump, thus helping to overcome multidrug resistance. nih.gov

Conformational Changes in P-gp

Certain derivatives of cis-khellactone have been identified as potent modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells. The mechanism of action for these derivatives involves the direct interaction with P-gp, leading to significant structural alterations.

One such derivative, (±)-3′,4′-di-O-dicinnamoyl-cis-khellactone, has been shown to noncompetitively inhibit the P-gp-mediated efflux of chemotherapeutic drugs, such as doxorubicin. This inhibition is achieved by inducing a conformational change in the P-gp molecule. This structural alteration impairs the protein's efflux function and also inhibits its ATPase activity, which is essential for the energy-dependent transport of substrates out of the cell. By binding to a site distinct from the substrate-binding pocket, this khellactone derivative acts as an allosteric regulator, effectively changing the protein's shape and function to reverse multidrug resistance.

Other Reported Biological Activities (e.g., Anti-platelet Aggregation, Anxiolytic Effects)

Beyond their interaction with P-gp, cis-(-)-khellactone and its derivatives possess a wide spectrum of other biological activities, as demonstrated in various in vitro and preclinical studies. These activities include anti-platelet aggregation, anxiolytic, and cytotoxic effects. nih.gov

Anti-platelet Aggregation:

The inhibition of platelet aggregation is a well-documented activity of khellactone diesters. A specific derivative isolated from Peucedanum japonicum, 3',4'-Diisovalerylkhellactone diester (PJ-1), has demonstrated significant anti-platelet effects in in vitro studies. nih.gov PJ-1 was found to inhibit the aggregation and ATP release of rabbit platelets induced by platelet-activating factor (PAF) and collagen. nih.gov

The molecular mechanism behind this activity is believed to be a dual action: the blockade of PAF receptor-induced activation and the inhibition of phospholipase A2. nih.gov Further studies showed that PJ-1 inhibits the intracellular increase of Ca2+ and the formation of thromboxane (B8750289) B2, which are critical steps in the platelet activation cascade. nih.gov

Table 1: In Vitro Anti-platelet Aggregation Activity of 3',4'-Diisovalerylkhellactone diester (PJ-1)

| Inducer | Concentration | IC₅₀ (µM) | Source |

|---|---|---|---|

| Platelet-Activating Factor (PAF) | 2 ng/ml | 56.3 | nih.gov |

Anxiolytic Effects:

Preclinical studies have explored the anxiolytic potential of coumarins isolated from plants of the Peucedanum genus, a natural source of khellactones. While not cis-(-)-khellactone itself, simple coumarins from Peucedanum luxurians—namely officinalin, stenocarpin isobutyrate, and officinalin isobutyrate—have demonstrated significant anxiolytic activity in a larval zebrafish model.

The proposed mechanism for these anxiolytic effects involves the modulation of several neurotransmitter systems. Officinalin and its isobutyrate were found to upregulate the expression of genes associated with GABA-ergic (gabarapa, gabarapb), serotoninergic (htr1Aa, htr1b, htr2b), and other neurotransmission pathways, while decreasing the expression of genes linked to neural activity (c-fos). This suggests that the anxiolytic properties of these related coumarins may stem from their ability to enhance inhibitory neurotransmission and reduce neural excitation.

Other Reported Activities:

In addition to the above, certain synthetic derivatives of cis-(-)-khellactone have been evaluated for their cytotoxic activity against human cancer cell lines. A series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives showed inhibitory activity against human liver carcinoma (HEPG-2), human gastric carcinoma (SGC-7901), and human colon carcinoma (LS174T) cell lines. nih.gov The most potent of these, compound 3a (with a tigloyl group), exhibited strong cytotoxicity, indicating potential for development as an antitumor agent. nih.gov

Table 2: In Vitro Cytotoxic Activity of Selected 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives

| Compound | IC₅₀ (µM) vs. HEPG-2 | IC₅₀ (µM) vs. SGC-7901 | IC₅₀ (µM) vs. LS174T | Source |

|---|---|---|---|---|

| 3a | 8.51 ± 3.03 | 29.65 ± 6.12 | 19.14 ± 3.68 | nih.gov |

| 3b | 23.64 ± 5.29 | 59.81 ± 9.85 | 47.17 ± 6.17 | nih.gov |

| 3c | 15.62 ± 4.15 | 29.36 ± 6.55 | 20.16 ± 4.79 | nih.gov |

Vi. Structure Activity Relationship Sar Studies of Cis Khellactone Derivatives

Stereochemical Requirements for Biological Activity

Importance of C-3' and C-4' Configurations ((3'R,4'R) vs (3'S,4'S))

The absolute configuration at the C-3' and C-4' chiral centers of the dihydropyran ring is a crucial factor that dictates the type and potency of the biological activity. Research has clearly distinguished the pharmacological profiles of (3'R,4'R) and (3'S,4'S) diastereomers.

The (3'R,4'R) configuration is an absolute requirement for potent anti-HIV activity. nih.govsemanticscholar.orgdovepress.com The lead compound, 3',4'-di-O-(S)-(-)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK), demonstrates exceptionally high potency against HIV-1 replication, whereas its other three diastereoisomers are at least 10,000 times less active. semanticscholar.org This stringent stereochemical requirement suggests a highly specific interaction with its biological target. semanticscholar.org Systematic modifications of this scaffold have consistently shown that maintaining the (3'R,4'R) stereochemistry is essential for preserving anti-HIV efficacy. mdpi.com

Conversely, derivatives possessing the (3'S,4'S) configuration have shown promise in other therapeutic areas, notably as antitumor agents. nih.govdovepress.comresearchgate.net While largely inactive against HIV, these compounds have been investigated for their cytotoxic effects against various human cancer cell lines. nih.govdovepress.com For instance, a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives were synthesized and evaluated for antitumor activity, with some compounds exhibiting significant cytotoxicity. nih.gov This clear divergence in activity underscores how stereoisomerism directs the pharmacological profile of khellactone (B107364) derivatives.

| Stereoconfiguration | Primary Biological Activity | Reference Compounds |

| (3'R,4'R) | Potent Anti-HIV | DCK and its analogues |

| (3'S,4'S) | Antitumor / Cytotoxic | 4-methyl-(3'S,4'S)-cis-khellactone derivatives |

Influence of Substituents on Pharmacological Potency

Beyond stereochemistry, the nature and position of substituents on the khellactone framework play a pivotal role in modulating pharmacological potency. Modifications of the acyl groups at the C-3' and C-4' positions and substitutions on the coumarin (B35378) ring have been systematically explored to optimize activity.

Acyl Group Modifications (e.g., Camphanoyl, Tigloyl, Isovaleryl)

The acyl groups esterified to the C-3' and C-4' hydroxyls are major determinants of biological potency.

For anti-HIV activity within the (3'R,4'R) series, the (S)-(-)-camphanoyl moiety has been identified as the optimal substituent. The presence of two camphanoyl groups in DCK is strongly associated with its remarkable anti-HIV potency. semanticscholar.orgresearchgate.net The antiviral strength is significantly diminished when the camphanoyl groups are replaced with other substituents, highlighting their importance for the compound's mechanism of action. semanticscholar.org

In the (3'S,4'S) series evaluated for antitumor activity, different acyl groups have proven effective. Notably, a derivative featuring a tigloyl group (an isomer of the angeloyl group) at the 3' and 4' positions displayed the most potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values as low as 8.51 μM. nih.gov The Z-isomer of the 2-methyl-2-butenoyl group (tigloyl) was found to be superior to the E-isomer (angeloyl) for antitumor activity. nih.gov Aromatic acyl groups, such as o-methylbenzoyl, also conferred noteworthy inhibitory activity. nih.gov

| Series | Acyl Group | Biological Activity | Potency (Example) | Reference |

|---|---|---|---|---|

| (3'R,4'R) | (S)-(-)-Camphanoyl | Anti-HIV | EC50 < 0.000256 μM | semanticscholar.org |

| (3'S,4'S) | Tigloyl | Antitumor (Cytotoxic) | IC50 = 8.51 μM (HEPG-2 cells) | nih.gov |

| (3'S,4'S) | Angeloyl | Antitumor (Cytotoxic) | IC50 = 23.64 μM (HEPG-2 cells) | nih.gov |

| (3'S,4'S) | o-Methylbenzoyl | Antitumor (Cytotoxic) | IC50 = 24.31 μM (HEPG-2 cells) | nih.gov |

Methyl and Hydroxymethyl Substitutions on the Coumarin Ring

Modifications to the aromatic coumarin nucleus have a profound impact on biological activity, particularly for the anti-HIV potency of (3'R,4'R)-di-camphanoyl-khellactone (DCK) analogues.

Studies have shown that the introduction of a methyl group at the 3-, 4-, or 5-positions of the coumarin ring can dramatically enhance anti-HIV activity. semanticscholar.orgsciopen.com For example, 4-methyl-DCK and 5-methyl-DCK exhibited significantly greater potency and higher therapeutic indexes than the parent DCK compound. semanticscholar.org However, substitution at the 6-position was found to be detrimental to activity, suggesting that steric or electronic factors at this position can negatively interfere with the drug-target interaction. researchgate.net

The introduction of a hydroxymethyl group has also been explored as a strategy to improve physicochemical properties, such as water solubility, while retaining biological activity. 3-Hydroxymethyl-DCK and 3-hydroxymethyl-4-methyl-DCK were synthesized and showed potent anti-HIV activity, comparable to or better than that of the therapeutic agent AZT. semanticscholar.orgsciopen.com This demonstrates that the coumarin ring can be functionalized to improve drug-like properties without compromising efficacy.

| Compound | Substitution on Coumarin Ring | Anti-HIV Activity (EC50 in H9 cells) | Therapeutic Index (TI) | Reference |

|---|---|---|---|---|

| DCK | None | 2.56 × 10⁻⁴ µM | > 136,719 | semanticscholar.org |

| 3-Methyl-DCK | 3-CH₃ | 5.25 × 10⁻⁵ µM | > 2,150,000 | sciopen.com |

| 4-Methyl-DCK | 4-CH₃ | 1.83 × 10⁻⁶ µM | > 68,900,000 | sciopen.com |

| 5-Methyl-DCK | 5-CH₃ | 2.39 × 10⁻⁷ µM | > 397,000,000 | sciopen.com |

| 3-Hydroxymethyl-DCK | 3-CH₂OH | 1.87 × 10⁻⁴ µM | > 189,000 | semanticscholar.org |

Halogenation and Other Substitutions

Halogenation is a common medicinal chemistry strategy used to modulate a compound's lipophilicity, metabolic stability, and binding interactions. nih.govbiointerfaceresearch.com In the context of khellactone derivatives, halogenation has been primarily explored by incorporating halogenated substituents within the acyl groups at the C-3' and C-4' positions, particularly in the antitumor (3'S,4'S) series.

Derivatives with p-bromobenzoyl and various chlorobenzoyl groups were synthesized and evaluated for their cytotoxic activity. nih.gov The results indicated that both the type of halogen and its position on the aromatic ring influence potency. For instance, against the SGC-7901 gastric carcinoma cell line, the derivative with a p-bromobenzoyl group was the most active among the aromatic acyl compounds tested, with an IC50 of 22.64 μM. nih.gov This suggests that the electronic and steric properties of the halogen atom contribute to the compound's cytotoxic effect.

| Compound Series | Acyl Group Substitution | Cytotoxicity IC50 (µM) vs. SGC-7901 cells | Reference |

|---|---|---|---|

| 4-Methyl-(3'S,4'S)-cis-khellactone | p-Bromobenzoyl | 22.64 | nih.gov |

| 4-Methyl-(3'S,4'S)-cis-khellactone | p-Chlorobenzoyl | 31.15 | nih.gov |

| 4-Methyl-(3'S,4'S)-cis-khellactone | o-Chlorobenzoyl | 45.16 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug design to correlate the chemical structure of compounds with their biological activity. tandfonline.comnih.govresearchgate.net By developing mathematical models based on physicochemical properties and structural descriptors, QSAR can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogues. tandfonline.comjournaljpri.com

While extensive SAR studies have been performed on khellactone derivatives, leading to a deep qualitative understanding of the structural requirements for activity, detailed QSAR models specifically for the cis-(-)-khellactone series are not widely reported in the literature. However, the principles of QSAR are highly applicable to this class of compounds. A QSAR model for khellactone derivatives would typically involve:

Data Set Compilation : Assembling a series of khellactone analogues with experimentally determined biological activities (e.g., EC50 for anti-HIV or IC50 for antitumor effects).

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., partial charges), lipophilic (e.g., logP), and topological parameters.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation linking the most relevant descriptors to the observed biological activity. nih.gov

Validation : Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in model generation. journaljpri.com

Such a validated QSAR model could accelerate the discovery of new khellactone-based therapeutic agents by prioritizing the synthesis of candidates with the highest predicted potency.

Vii. Analytical Methodologies for Cis Khellactone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantification of cis-(-)-Khellactone from complex mixtures, such as plant extracts, and for monitoring its purity and concentration in various experimental settings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarins, including cis-(-)-Khellactone. umn.edu Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C8 or C18) and a polar mobile phase. The separation is typically achieved using a gradient elution with a mixture of acetonitrile (B52724) and an aqueous solution, often containing a small percentage of acetic acid, with a total run time of around 20 minutes. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance over a range of wavelengths, with a specific wavelength such as 276 nm often used for quantification. oregonstate.edu The modular design and potential for automation make HPLC a high-throughput and effective separation technique for both qualitative and quantitative analysis of cis-(-)-Khellactone. umn.edu

While a specific, detailed HPLC method for the parent cis-(-)-Khellactone is not extensively documented in publicly available literature, methods for its derivatives provide insight into typical analytical conditions. For instance, the analysis of 4-methyl-cis-khellactone derivatives has been performed using a Shimadzu LC-10A instrument with a mobile phase consisting of n-hexane and 2-propanol. researchgate.net

Table 1: Representative HPLC Conditions for Coumarin (B35378) Analysis

| Parameter | Condition |

| Column | Octadecyl (C8) |

| Mobile Phase | Acetonitrile and 0.5% Acetic Acid (gradient) |

| Detection | Photodiode Array (PDA) |

| Run Time | ~20 minutes |

This table presents a generalized set of HPLC conditions applicable to the analysis of coumarins, providing a basis for the analysis of cis-(-)-Khellactone.

Due to the presence of chiral centers, the separation of the enantiomers of khellactone (B107364) is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the primary method for achieving this separation. A study detailing the enantiomeric separation of 4-methoxy-(3′S,4′S)-(−)-cis-khellactone and 5-methyl-(3′S,4′S)-(−)-cis-khellactone utilized a Chiral Pak AS-H column. chemistrysteps.com The separation was achieved using a mobile phase of hexane/isopropanol (90:10, v:v) at a flow rate of 0.8 mL/min, with detection at a wavelength of 323 nm. chemistrysteps.com This method successfully resolved the enantiomers, demonstrating the utility of chiral stationary phases in isolating specific stereoisomers of khellactone derivatives. chemistrysteps.com

Table 2: Chiral HPLC Conditions for the Separation of Khellactone Derivative Enantiomers

| Parameter | Condition |

| Chiral Column | Chiral Pak AS-H |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 323 nm |

This table outlines the specific conditions used for the successful chiral separation of khellactone derivatives, highlighting the key parameters for enantiomeric resolution. chemistrysteps.com

Online Solid Phase Extraction (SPE) coupled with HPLC is a powerful automated technique for sample clean-up and pre-concentration, which is particularly useful for analyzing compounds in complex biological or environmental matrices. mdpi.com This technique integrates sample preparation with the analytical separation and detection steps. thermofisher.com In a typical online SPE-LC system, the sample is first loaded onto an SPE cartridge where the analyte of interest is retained while the matrix is washed away. Subsequently, the analyte is eluted from the SPE cartridge directly onto the analytical HPLC column for separation and detection. mdpi.com For the analysis of coumarins in wine, a solid-phase extraction method has been developed for sample preparation prior to HPLC analysis. mdpi.com While a specific online SPE method for cis-(-)-Khellactone is not detailed, the principles of online SPE for coumarins and other pharmaceuticals are well-established. mdpi.comnih.gov The choice of SPE sorbent is critical and often involves reverse-phase materials that can effectively retain the coumarin compounds.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and quantification of cis-(-)-Khellactone and its metabolites. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information for identifying the structure of the parent compound and its biotransformation products.